molecular formula C16H16F2N2OS B12345556 (4Z)-4-[(2,4-difluorophenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one

(4Z)-4-[(2,4-difluorophenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one

Cat. No.: B12345556
M. Wt: 322.4 g/mol
InChI Key: BZFZJIJEWQZTDG-AUWJEWJLSA-N
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Description

The compound (4Z)-4-[(2,4-difluorophenyl)methylidene]-5-thia-2,7-diazatricyclo[6400^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one is a complex organic molecule characterized by its unique structure, which includes a difluorophenyl group, a thia-diazatricyclic core, and multiple conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2,4-difluorophenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-difluorobenzaldehyde with a thia-diazatricyclic precursor under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2,4-difluorophenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in an organic solvent like dichloromethane.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(2,4-difluorophenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2,4-difluorophenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(2,4-dichlorophenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one
  • (4Z)-4-[(2,4-dibromophenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one

Uniqueness

The uniqueness of (4Z)-4-[(2,4-difluorophenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one lies in its difluorophenyl group, which imparts distinct electronic properties and reactivity compared to its chlorinated or brominated analogs. These differences can lead to variations in biological activity and chemical behavior, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16F2N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

(2Z)-2-[(2,4-difluorophenyl)methylidene]-3a,4,4a,5,6,7,8,8a-octahydro-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H16F2N2OS/c17-10-6-5-9(11(18)8-10)7-14-15(21)20-13-4-2-1-3-12(13)19-16(20)22-14/h5-8,12-13,16,19H,1-4H2/b14-7-

InChI Key

BZFZJIJEWQZTDG-AUWJEWJLSA-N

Isomeric SMILES

C1CCC2C(C1)NC3N2C(=O)/C(=C/C4=C(C=C(C=C4)F)F)/S3

Canonical SMILES

C1CCC2C(C1)NC3N2C(=O)C(=CC4=C(C=C(C=C4)F)F)S3

Origin of Product

United States

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